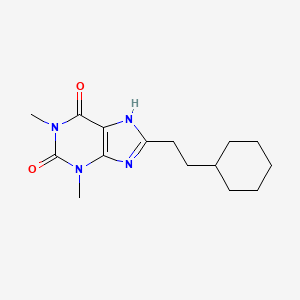
Theophylline, 8-(2-cyclohexylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8-(2-cyclohexylethyl) is a chemical compound belonging to the class of xanthines, which are derivatives of purine bases. It is structurally similar to caffeine and theobromine, and is known for its pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Preparation Methods
Synthetic Routes and Reaction Conditions: Theophylline, 8-(2-cyclohexylethyl) can be synthesized through several synthetic routes. One common method involves the reaction of theophylline with 2-cyclohexylethyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) and is carried out in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of theophylline, 8-(2-cyclohexylethyl) may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Theophylline, 8-(2-cyclohexylethyl) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of theophylline, 8-(2-cyclohexylethyl) can lead to the formation of derivatives with increased oxygen content.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can yield a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Theophylline, 8-(2-cyclohexylethyl) has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying xanthine chemistry.
Biology: The compound is utilized in biological studies to understand the mechanisms of xanthine oxidase and other enzymes.
Medicine: Theophylline, 8-(2-cyclohexylethyl) is investigated for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: It is used in the pharmaceutical industry for the development of new drugs and as a standard in analytical methods.
Mechanism of Action
Theophylline, 8-(2-cyclohexylethyl) exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP (cAMP) levels. This results in bronchodilation and anti-inflammatory effects. The compound also antagonizes adenosine receptors, contributing to its therapeutic properties.
Molecular Targets and Pathways Involved:
Phosphodiesterase Inhibition: Inhibition of phosphodiesterase enzymes increases cAMP levels.
Adenosine Receptor Antagonism: Blocking adenosine receptors leads to bronchodilation and anti-inflammatory effects.
Comparison with Similar Compounds
Caffeine
Theobromine
Paraxanthine
Urate
Properties
CAS No. |
5426-90-4 |
|---|---|
Molecular Formula |
C15H22N4O2 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
8-(2-cyclohexylethyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H22N4O2/c1-18-13-12(14(20)19(2)15(18)21)16-11(17-13)9-8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3,(H,16,17) |
InChI Key |
VKORYKNVGDXUOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















